

# 2,6-Dimethylbenzenethiol: Application Notes and Protocols for Food Science

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## Compound of Interest

Compound Name: *2,6-Dimethylbenzenethiol*

Cat. No.: *B089409*

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## Introduction

**2,6-Dimethylbenzenethiol**, also known as 2,6-dimethylthiophenol, is a potent aromatic thiol compound that contributes significantly to the flavor profiles of various food products. Its distinct organoleptic properties, characterized by meaty, roasted, phenolic, and sulfurous notes, make it a valuable ingredient in the flavor industry.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for the analysis, sensory evaluation, and potential application of **2,6-dimethylbenzenethiol** in food science research and product development. It has been identified in boiled beef and is utilized as a flavoring agent in a variety of savory food applications.<sup>[2]</sup>

## Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **2,6-dimethylbenzenethiol** is essential for its effective application and analysis.

Property	Value	Reference
Chemical Name	2,6-Dimethylbenzenethiol	[3][4]
Synonyms	2,6-Dimethylthiophenol, 2,6-Xylenethiol	[3]
CAS Number	118-72-9	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> S	[3][4]
Molecular Weight	138.23 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[3][6]
Odor	Strong, sulfurous, meaty, roasted, phenolic, metallic	
Boiling Point	122 °C at 50 mmHg	
Density	1.038 g/mL at 25 °C	[7]
Solubility	Slightly soluble in water, soluble in organic solvents and fats.	[1][3]
FEMA Number	3666	[3][5]
JECFA Number	530	[5]
Regulatory Status	Generally Recognized as Safe (GRAS) as a flavoring agent. No safety concern at current levels of intake when used as a flavouring agent.	[5]

## Organoleptic Properties

The flavor profile of **2,6-dimethylbenzenethiol** is complex and contributes significantly to the savory characteristics of foods.

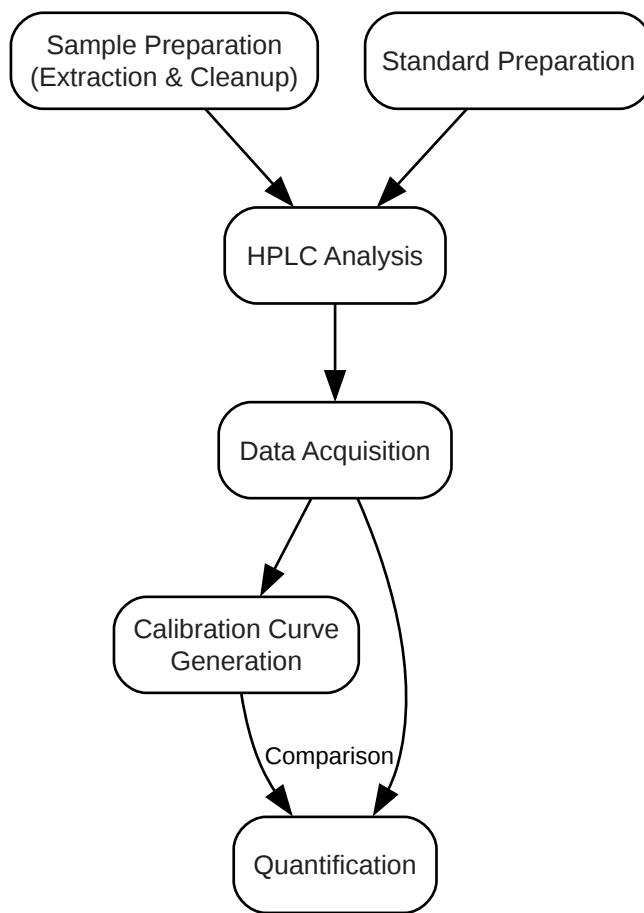
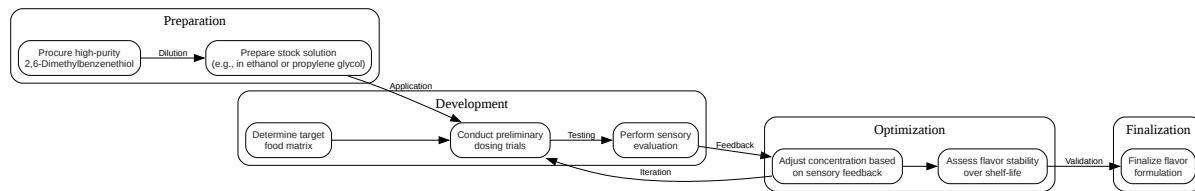
Attribute	Description	Reference
Odor Profile	Sulfurous, meaty, roasted, phenolic, metallic, and smoky nuances.	<a href="#">[1]</a>
Taste Profile	Meaty, vegetative, and nutty with a slight sulfurous nuance.	<a href="#">[2]</a>
Reported Occurrence	Boiled beef	<a href="#">[2]</a>

Note: Odor and taste thresholds can be highly dependent on the food matrix and the sensitivity of the individual taster. No specific threshold values were found in the provided search results.

## Application in Food Flavors

**2,6-Dimethylbenzenethiol** is primarily used in the formulation of savory flavors, particularly for meat products. Its potent aroma and taste can enhance the roasted and savory notes in processed meats, soups, sauces, and snacks.[\[8\]](#)

## Logical Workflow for Flavor Application



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- To cite this document: BenchChem. [2,6-Dimethylbenzenethiol: Application Notes and Protocols for Food Science]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089409#2-6-dimethylbenzenethiol-as-a-flavoring-agent-in-food-science>]

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